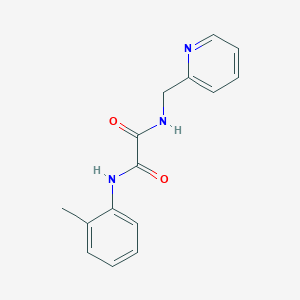

N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide” is a chemical compound that has been studied for various applications. It has been identified as a novel efficient ligand for copper-catalyzed C–N cross-coupling of azoles and aryl halides in water . It has also been used as a precursor for the protection and consolidation of carbonate stone substrates .

Synthesis Analysis

The compound is synthesized from O-methyl-N-(pyridin-2-ylmethyl)oxamate . The synthesis of similar oxazolidin-2-ones derivatives has been carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium .Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The structure adopts a quasi-planar structure (O2–C1–C2–O3 = 169.5 (1)°), with the only exception of the pyridin-2-ylmethyl substituent, with the two carbonyl group disposed in an antiperiplanar conformation .Chemical Reactions Analysis

The compound has been identified as a novel efficient ligand for copper-catalyzed C–N cross-coupling of azoles and aryl halides in water . The N-arylation of imidazoles, indoles, and pyrazoles proceeded with moderate to excellent yields and complete selectivity over aromatic amines and phenols .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, N-Pyridin-2-ylmethyl-N’-thiazol-2-yl-oxalamide, is 262.292 .科学的研究の応用

- Researchers have developed a green, facile synthetic protocol to prepare various substituted N-(pyridin-2-yl)imidates . This method involves the in situ formation of α-iminonitriles from nitrostyrenes and 2-aminopyridines using heterogeneous Lewis acid catalysis with Al₂O₃. Subsequently, these α-iminonitriles are selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions, facilitated by Cs₂CO₃ in alcoholic media .

- Applications include:

- This conversion was achieved in the presence of corresponding ethylenediamine and 1,3-diaminopropane .

- In a separate study, novel 2-(pyridin-2-yl)pyrimidine derivatives were synthesized, and their anti-fibrosis activity was investigated. Compounds 12m and 12q showed promising results, warranting further exploration .

Synthetic Protocol and Scaffold Formation

Imidates as Versatile Building Blocks

Preliminary Synthetic Application

Anti-Fibrosis Activity: (Related Compound):

作用機序

特性

IUPAC Name |

N'-(2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11-6-2-3-8-13(11)18-15(20)14(19)17-10-12-7-4-5-9-16-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGGMFHQXZFBTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977506 |

Source

|

| Record name | N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide | |

CAS RN |

6198-87-4 |

Source

|

| Record name | N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester](/img/structure/B2947920.png)

![N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide](/img/structure/B2947922.png)

![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2947928.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)